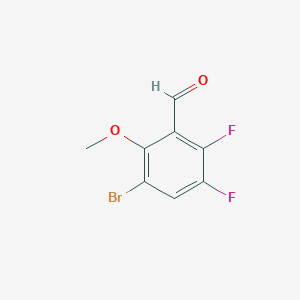

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde typically involves the bromination and fluorination of 2-methoxybenzaldehyde. One common method includes:

Fluorination: The subsequent introduction of fluorine atoms at the 5 and 6 positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: 3-Bromo-5,6-difluoro-2-methoxybenzoic acid.

Reduction: 3-Bromo-5,6-difluoro-2-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of anticancer agents. Research indicates that compounds derived from this aldehyde can inhibit specific enzymatic activities related to cancer progression. For instance, it has been involved in the development of small molecules targeting the PRC2 (Polycomb Repressive Complex 2), which plays a role in various cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. These compounds can potentially reverse methylation patterns that lead to tumor suppression .

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives synthesized from this compound exhibited potent cytotoxicity against various cancer cell lines. The structural modifications made to the aldehyde enhanced its ability to interact with biological targets, thereby improving its efficacy as an anticancer agent .

Organic Synthesis

Intermediate for Synthesis

This compound is recognized as an important building block in organic synthesis. It is used to create a variety of derivatives that are employed in pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms enhances the reactivity and selectivity of the compound in chemical reactions, making it valuable for synthesizing complex molecules.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Friedel-Crafts Acylation | 4-Bromo-2-methoxybenzaldehyde | |

| Nucleophilic Substitution | Various Fluorinated Compounds | |

| Coupling Reactions | Diverse Biologically Active Molecules |

Development of New Drugs

Halogenated Drug Candidates

The incorporation of halogen atoms such as bromine and fluorine into drug candidates has been shown to enhance their pharmacological properties. This compound is part of this trend, where halogenation improves lipophilicity and metabolic stability, crucial for drug development .

Case Study: New Drug Formulations

Research has indicated that modifications of this compound led to the creation of new drug formulations targeting specific pathways involved in cancer cell proliferation. These formulations have shown promising results in preclinical studies, paving the way for future clinical applications .

Applications in Material Science

Organic Electroluminescent Devices

Beyond medicinal applications, this compound has been explored for use in organic electroluminescent devices (OLEDs). Its unique electronic properties make it suitable for incorporation into materials designed for light-emitting applications .

Wirkmechanismus

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to molecular targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-6-fluoro-3-methoxybenzaldehyde: Similar structure but with different substitution pattern.

3,5-Dibromo-2-methoxybenzaldehyde: Contains two bromine atoms instead of bromine and fluorine.

6-Bromo-2-fluoro-3-methoxybenzaldehyde: Another isomer with different bromine and fluorine positions.

Uniqueness

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that can be leveraged in various research and industrial contexts.

Biologische Aktivität

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde is an organic compound with a unique molecular structure, characterized by the presence of bromine, fluorine, and methoxy groups. This compound has garnered attention in scientific research due to its potential biological activities, which are explored in various studies.

The molecular formula of this compound is C8H5BrF2O2. The synthesis typically involves the bromination and fluorination of 2-methoxybenzaldehyde using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The compound is noted for its reactivity due to the presence of multiple functional groups, allowing it to participate in various chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohols .

The biological activity of this compound is hypothesized to involve interactions with specific biomolecules, including enzymes and receptors. The electron-withdrawing nature of the bromine and fluorine atoms may enhance its binding affinity to molecular targets, influencing various biochemical pathways .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that structurally related compounds show significant antiproliferative activity against human cancer cell lines such as Jurkat and A-431 . The structure-activity relationship (SAR) suggests that the presence of halogen substituents can enhance the anticancer properties of these compounds.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine has been linked to increased antimicrobial efficacy .

Case Studies and Research Findings

- Cytotoxicity Studies : In a comparative study involving various substituted benzaldehydes, this compound exhibited a notable IC50 value against specific cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : A study assessing the antimicrobial activity of several phenylthiazole derivatives found that those with similar structural features to this compound displayed significant growth inhibition against pathogenic bacteria .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how this compound interacts with target proteins at a molecular level, revealing hydrophobic interactions as a key factor in its biological activity .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

5-bromo-2,3-difluoro-6-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCUCAMAGOVMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1C=O)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.